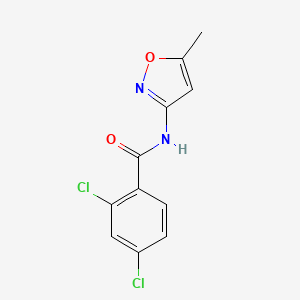

![molecular formula C19H14FN3O2S B2930772 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 888413-63-6](/img/structure/B2930772.png)

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

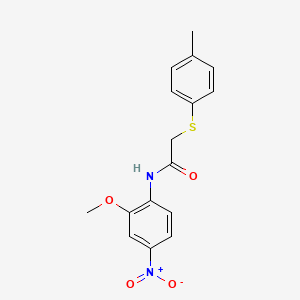

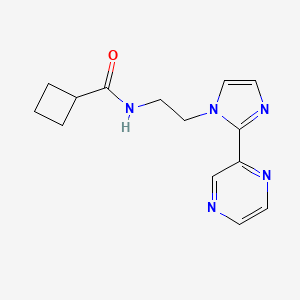

This compound is a benzo[d]thiazole derivative with an acetamido group and a prop-2-yn-1-yl group attached to it. Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, an acetamido group, a prop-2-yn-1-yl group, and a fluorobenzamide group. Techniques like NMR and MS spectral analysis would typically be used to confirm the structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, a study on substituted 2-aminobenzothiazoles derivatives demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting the potential of benzothiazole compounds in combating resistant bacterial infections (Anuse et al., 2019).

Anticonvulsant Activities

The synthesis and evaluation of benzothiazole derivatives for anticonvulsant activities have also been explored. Studies have identified compounds within this chemical class that offer excellent protection against seizures in mice models, suggesting their potential use in treating epilepsy and related disorders (Kohn et al., 1993).

Anticancer Agents

Several benzothiazole derivatives have been synthesized and tested for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia cells, pointing to the promising therapeutic potential of benzothiazole derivatives in oncology (Yurttaş et al., 2015).

Anti-inflammatory and Analgesic Activities

Benzothiazole compounds have been evaluated for their anti-inflammatory and analgesic activities, showing potent effects in preclinical models. This suggests their potential application in developing new treatments for inflammatory diseases and pain management (Verma et al., 2014).

Sensing Applications

Benzothiazole derivatives have been explored for their use in sensing applications, such as detecting metal ions. These compounds can serve as sensitive and selective probes for ions like Zn2+, which are crucial for various biological processes (Belfield et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYJXMAMEZPREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)F)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

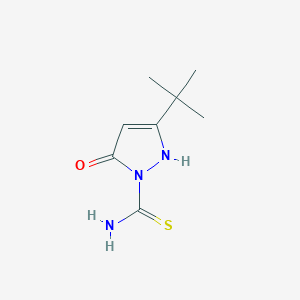

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)

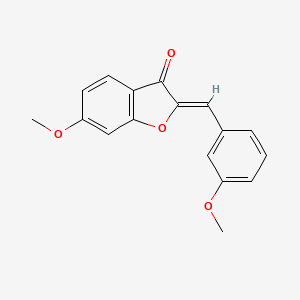

![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)

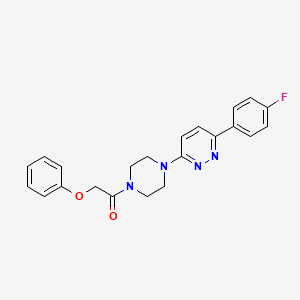

![2-(3,4-Dimethoxyphenyl)-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2930698.png)

![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-propylacetamide](/img/structure/B2930703.png)

![2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2930704.png)